molecular formula C21H42O4 B12296904 (+/-)-Glyceryl 1-Monooctadecanoate-d35

(+/-)-Glyceryl 1-Monooctadecanoate-d35

Cat. No.: B12296904
M. Wt: 393.8 g/mol
InChI Key: VBICKXHEKHSIBG-KNAXIHRDSA-N
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Description

(+/-)-Glyceryl 1-Monooctadecanoate-d35 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of glyceryl monooctadecanoate, where the hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Glyceryl 1-Monooctadecanoate-d35 involves the esterification of glycerol with octadecanoic acid in the presence of a deuterium source. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The purification process is also scaled up, often involving large-scale chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

(+/-)-Glyceryl 1-Monooctadecanoate-d35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

(+/-)-Glyceryl 1-Monooctadecanoate-d35 is widely used in scientific research due to its stable isotopic nature. Some of its applications include:

Mechanism of Action

The mechanism of action of (+/-)-Glyceryl 1-Monooctadecanoate-d35 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms act as markers, allowing researchers to follow the compound’s metabolic pathways and interactions with molecular targets. This helps in understanding the compound’s effects at a molecular level .

Comparison with Similar Compounds

(+/-)-Glyceryl 1-Monooctadecanoate-d35 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its complete deuteration, providing enhanced tracing capabilities and sensitivity in scientific research .

Properties

Molecular Formula

C21H42O4

Molecular Weight

393.8 g/mol

IUPAC Name

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

VBICKXHEKHSIBG-KNAXIHRDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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